molecular formula C13H13NOS B12599667 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-24-2

4-[(2-Methoxyphenyl)methylsulfanyl]pyridine

Cat. No.: B12599667
CAS No.: 646511-24-2
M. Wt: 231.32 g/mol
InChI Key: JGBNNAJMZNGOBP-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)methylsulfanyl]pyridine is a chemical compound with the molecular formula C13H13NOS, proposed for research and development applications. This compound belongs to a class of substances featuring a methylsulfanyl bridge connecting pyridine and methoxyphenyl ring systems, which are of significant interest in medicinal and organic chemistry as valuable synthetic intermediates . Researchers utilize such scaffolds in the design and synthesis of novel molecules for various biological screenings. The presence of the sulfur-based thioether linkage and the methoxy functional group makes it a versatile precursor for further chemical modifications, potentially serving as a key building block in the development of compounds for pharmaceutical and material science research. The product is provided with comprehensive analytical data for identification and quality control. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646511-24-2

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

4-[(2-methoxyphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H13NOS/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12/h2-9H,10H2,1H3

InChI Key

JGBNNAJMZNGOBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CSC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

This method involves the reaction between a halogenated pyridine derivative and a thiol compound, such as 2-methoxybenzylthiol.

Procedure:

  • Starting Materials: Halogenated pyridine (e.g., 4-chloropyridine) and 2-methoxybenzylthiol.
  • Reaction Conditions:
    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Temperature: Typically between 60–80°C.
  • Reaction Mechanism:
    • The base deprotonates the thiol group, forming a thiolate anion.
    • The thiolate anion undergoes nucleophilic substitution with the halogenated pyridine to form the desired product.

Advantages:

  • High yield under mild conditions.
  • Straightforward setup.

Limitations:

  • Requires careful handling of bases and solvents.

Cross-Coupling Reactions

Cross-coupling reactions such as Suzuki or Stille coupling can be employed to synthesize derivatives of pyridine with sulfur-containing substituents.

Procedure:

  • Starting Materials: A boronic acid derivative of 2-methoxybenzene and a halogenated pyridine.
  • Catalyst: Palladium-based catalysts, such as Pd(PPh₃)₄.
  • Reaction Conditions:
    • Base: Potassium carbonate (K₂CO₃).
    • Solvent: Toluene or ethanol-water mixtures.
    • Temperature: Reflux for several hours.
  • Mechanism: The palladium catalyst facilitates the coupling between the boronic acid and halogenated pyridine, forming the carbon-sulfur bond.

Advantages:

  • High selectivity and efficiency.
  • Suitable for large-scale synthesis.

Limitations:

  • Expensive catalysts and reagents.

Thiolation via Sulfur Transfer Agents

This approach uses sulfur transfer reagents to introduce the methylsulfanyl group onto a pyridine ring.

Procedure:

  • Starting Materials: Pyridine precursor and sulfur transfer reagent (e.g., Lawesson's reagent).
  • Reaction Conditions:
    • Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
    • Temperature: Room temperature to moderate heating (~50°C).
  • Mechanism: The sulfur transfer reagent reacts with the pyridine precursor to form the desired product.

Advantages:

  • Simple reaction setup.
  • Avoids direct handling of thiols.

Limitations:

  • May produce side products requiring purification.

Comparative Analysis of Methods

Method Yield Complexity Cost Scalability
Nucleophilic Substitution High Moderate Low High
Cross-Coupling Reactions Very High High Moderate Moderate
Sulfur Transfer Agents Moderate Low Low Moderate

Experimental Notes

  • Purification: Products are typically purified using column chromatography or recrystallization.
  • Characterization: Confirm structure using NMR spectroscopy, mass spectrometry, and IR spectroscopy.
  • Safety Considerations: Handle all reagents under inert conditions to avoid oxidation or unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine. Research shows that compounds containing the pyridine nucleus exhibit significant antibacterial and antifungal activities.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various pyridine derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed strong inhibitory effects, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Mechanism of Action : The presence of the methoxy group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with microbial targets. This was demonstrated in vitro where the compound showed efficacy against resistant strains .

Anticancer Potential

The anticancer activity of pyridine derivatives has been a focal point in recent pharmacological research. This compound has shown promise in inhibiting cancer cell proliferation.

Case Studies

  • In Vitro Studies : In a series of experiments, the compound was tested against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The findings revealed that the compound reduces cell viability significantly, with IC50 values indicating potent anticancer properties .
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers and decreased expression of anti-apoptotic proteins .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenylmethylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Conformational Differences

4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2'-bipyridine ()
  • Structure : A bipyridine system with a methylsulfanyl-substituted phenyl ring.
  • Key Differences : The bipyridine backbone introduces extended conjugation and planar rigidity, unlike the single pyridine ring in the target compound. X-ray studies reveal pendant aromatic rings form dihedral angles of 10.18°–15.42° with the central pyridine, suggesting steric flexibility.
  • Implications : The target compound’s single pyridine ring with a –SCH2–(2-methoxyphenyl) substituent likely exhibits different torsional angles, affecting molecular packing and solubility.
6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4-dione ()
  • Structure : A pyrimidine-2,4-dione core with a 2-methylphenylsulfanyl group.
  • Key Differences : The pyrimidine-dione system is more polar than pyridine, and the 2-methylphenyl group lacks the electron-donating methoxy substituent.
  • Implications : The target compound’s 2-methoxyphenyl group may enhance solubility via hydrogen bonding but reduce lipophilicity compared to the methyl group in this analog.

Electronic and Reactivity Profiles

Compound Substituent Effects Reactivity Insights
Target Compound –OCH3 (electron-donating) enhances pyridine ring electron density. –SCH2– provides nucleophilic sulfur. Likely susceptible to oxidation at sulfur (e.g., forming sulfoxides/sulfones). Ortho-methoxy may sterically hinder electrophilic substitution.
2-(3-Chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)pyridine () –CF3 (electron-withdrawing) and –Cl reduce ring electron density. Increased stability toward electrophilic attack but lower solubility due to –CF3.
4-(Methylsulfonyl)pyridine () –SO2CH3 (strongly electron-withdrawing) deactivates the pyridine ring. High polarity and stability; used in pharmaceutical intermediates.

Physicochemical Properties

Property Target Compound (Inferred) 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4-dione () 4-(Methylsulfonyl)pyridine ()
Melting Point Moderate (est. 150–200°C) 210–212°C Not reported
Solubility Moderate in polar solvents Low (non-polar substituents) High (due to –SO2CH3)
LogP ~2.5–3.5 (balanced polarity) ~3.0–4.0 ~1.0–2.0

Biological Activity

The compound 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine is a pyridine derivative characterized by the presence of a methoxyphenyl group and a methylsulfanyl group. This structural configuration suggests potential biological activities that warrant investigation, particularly in the realms of medicinal chemistry and pharmacology. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Chemical Formula : C12_{12}H13_{13}NOS
  • Molecular Weight : 219.30 g/mol

The methoxy group enhances solubility and electronic properties, while the methylsulfanyl group may contribute to unique reactivity profiles.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, derivatives with similar structures demonstrated IC50_{50} values comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparison of Anti-inflammatory Potency

Compound NameStructure FeaturesIC50_{50} (μmol)
This compoundMethoxy and methylsulfanyl groupsTBD
CelecoxibCOX-2 selective inhibitor0.04 ± 0.01
Other Pyridine DerivativesVarious substitutionsRanges from 0.04 to 0.1

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, with studies indicating efficacy against various bacterial strains. The presence of the methylsulfanyl group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The presence of electron-donating groups such as methoxy enhances reactivity and biological interaction, while modifications at different positions on the pyridine ring can lead to variations in potency and selectivity .

Table 2: Summary of Structural Variations and Their Effects

Structural VariationBiological ActivityNotes
Methoxy at position 2Enhanced solubility and reactivityIncreases binding affinity
Methylsulfanyl at position 4Potentially increases antimicrobial activityImproves membrane permeability

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of compounds related to this compound:

  • In Vitro Studies : A study demonstrated that similar pyridine derivatives effectively inhibited COX-1 and COX-2 activities, showcasing their potential as anti-inflammatory agents .
  • Animal Models : In vivo experiments using carrageenan-induced paw edema models indicated that these compounds significantly reduced inflammation, supporting their therapeutic potential .
  • Molecular Docking Studies : Computational analyses have suggested strong binding affinities of these compounds to target enzymes involved in inflammatory pathways, providing insights into their mechanism of action .

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